2-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl acetate
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Overview
Description
2-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl acetate is a complex organic compound featuring a thiazepane ring with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl acetate typically involves multi-step organic reactions. One common method starts with the formation of the thiazepane ring, followed by the introduction of the thiophene group. The final step involves the acetylation of the oxoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazepane ring or the thiophene substituent.
Substitution: The acetate group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl acetate
- N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
- Alpha-cinnamide compounds
Uniqueness
This compound is unique due to its specific combination of a thiazepane ring and a thiophene substituent This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-10(15)19-9-13(16)14-5-4-12(11-3-2-7-20-11)21(17,18)8-6-14/h2-3,7,12H,4-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQQXXPOMTYSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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